

A Comparative Analysis of Triazine Derivatives: Efficacy in Antimicrobial, Antifungal, and Herbicidal Applications

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Compound of Interest

Compound Name: 1,3,5-Tripropyl-1,3,5-triazinane

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Introduction

The 1,3,5-triazine scaffold is a versatile heterocyclic motif that forms the core of a wide array of biologically active compounds. Derivatives of 1,3,5-triazine have been extensively explored and have found applications in medicine and agriculture. This guide provides a comparative overview of the efficacy of various triazine derivatives in antimicrobial, antifungal, and herbicidal contexts. While this guide aims to be comprehensive, it is important to note the limited publicly available research on the specific efficacy of **1,3,5-Tripropyl-1,3,5-triazinane**. Therefore, this document will focus on well-characterized triazine derivatives to provide a comparative framework for researchers, scientists, and drug development professionals.

Antimicrobial Efficacy: Quinolone-Triazine Hybrids

A promising strategy in antimicrobial drug development involves the hybridization of known pharmacophores to create novel compounds with enhanced efficacy. One such approach is the combination of the 1,3,5-triazine core with quinolones, such as ciprofloxacin. These hybrid molecules have demonstrated potent activity against a range of bacterial pathogens.

Quantitative Data: Antimicrobial Activity of Ciprofloxacin-Triazine Derivatives

The following table summarizes the in vitro antibacterial activity of representative ciprofloxacin-triazine hybrids against various bacterial strains. The efficacy is presented as the Minimum Inhibitory Concentration (MIC) in μM , which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Compound ID	<i>S. aureus</i> (MIC, μM)	<i>P. aeruginosa</i> (MIC, μM)	<i>E. coli</i> (MIC, μM)	Reference
Ciprofloxacin	0.15 - 3.25	0.15 - 3.25	0.15 - 3.25	[1]
Hybrid 114	0.06 - 1.53	0.06 - 1.53	0.06 - 1.53	[1]
Hybrid 115	0.06 - 1.53	0.06 - 1.53	0.06 - 1.53	[1]
Hybrid 121	0.06 - 1.53	0.06 - 1.53	0.06 - 1.53	[1]

Note: The specific MIC values for each bacterial strain for the hybrid compounds were not individually provided in the source material but were reported to be within the indicated range.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

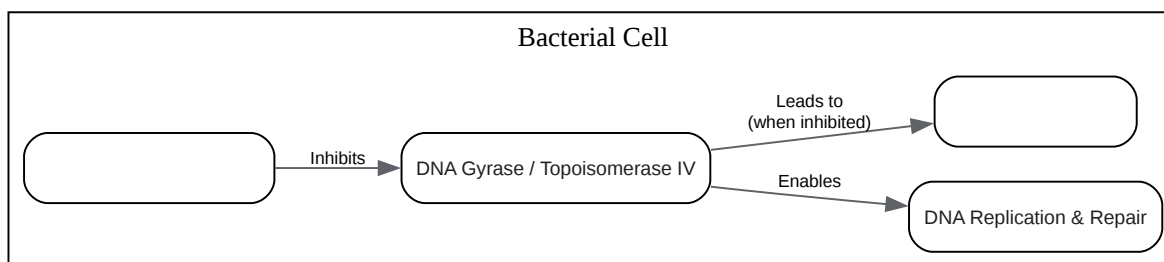
The antimicrobial efficacy of the ciprofloxacin-triazine hybrids was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- **Preparation of Compounds:** Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- **Serial Dilutions:** A series of two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).[\[2\]](#)
- **Inoculum Preparation:** A standardized suspension of the test bacteria (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*) is prepared to a specific concentration, typically around 1.5×10^8 colony-forming units (CFU)/mL.[\[2\]](#)
- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension.

- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Mechanism of Action: Inhibition of DNA Gyrase

Quinolone antibiotics, and by extension their triazine hybrids, exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7][8][9] These enzymes are crucial for bacterial DNA replication, repair, and recombination. The binding of the quinolone-triazine hybrid to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5]



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Mechanism of Quinolone-Triazine Antimicrobial Action.

Antifungal Efficacy: Azole-Triazine Hybrids

The development of hybrid molecules combining the 1,3,5-triazine scaffold with azole antifungals, such as fluconazole, represents a strategy to combat antifungal resistance and enhance efficacy. These hybrids have shown promising activity, including synergistic effects when used in combination with traditional antifungal agents.[10]

Quantitative Data: Antifungal Activity of Triazine Derivatives

The following table presents the in vitro antifungal activity of representative triazine derivatives against *Candida albicans*, a common fungal pathogen. The efficacy is reported as the Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$.

Compound ID	C. albicans (MIC, $\mu\text{g/mL}$)	Reference
Fluconazole	-	[11]
Triazine Hybrid 18b	3.125	[11]
Triazine Hybrid 18c	6.25 (against <i>C. tropicalis</i>)	[11]
Triazine-Coumarin Hybrid 6a	100 (against <i>T. rubrum</i>)	[11]
4-Aminoquinoline-s-triazine 8a-e	8	[11]

Note: Direct MIC values for fluconazole were not provided in the comparative context of these specific triazine hybrids in the source material.

Experimental Protocol: Antifungal Susceptibility Testing

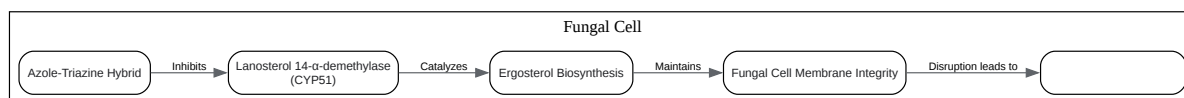
The antifungal activity of triazine derivatives is typically evaluated using a broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]

- **Preparation of Compounds:** Test compounds are dissolved in DMSO to create stock solutions.
- **Serial Dilutions:** Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.[12]
- **Inoculum Preparation:** A standardized suspension of the fungal strain (e.g., *Candida albicans*) is prepared to a concentration of approximately 1×10^3 cells/mL.[12]
- **Inoculation:** Each well is inoculated with the fungal suspension.
- **Incubation:** The plates are incubated at 30-35°C for 24-48 hours.[12][13]

- Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (e.g., $\geq 80\%$) of fungal growth compared to a drug-free control. [12]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, and their triazine hybrids, primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14- α -demethylase (CYP51).[16][17][18] This enzyme is a key component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, azole-triazine hybrids disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[16] Some triazine amine compounds have also been shown to inhibit cell wall synthesis, demonstrating a potential dual mechanism of action.



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Mechanism of Azole-Triazine Antifungal Action.

Herbicidal Efficacy: Atrazine and Simazine

Triazine derivatives, such as atrazine and simazine, are widely used as selective herbicides in agriculture for the control of broadleaf and grassy weeds.[19][20] Their efficacy is dependent on factors such as application rate, weed species, and environmental conditions.

Quantitative Data: Herbicidal Efficacy of Atrazine and Simazine

The following table provides a summary of the weed control efficacy of atrazine and simazine formulations.

Herbicide Formulation	Dose (g/ha)	Target Weed	Control Efficacy (%)	Reference
Primatop 500 SC (atrazine + simazine)	3500	Digitaria horizontalis	98.0	[21]
Primatop 80 PM (atrazine + simazine)	3600	Digitaria horizontalis	98.5	[21]
Primatop 80 PM (atrazine + simazine)	3600	Eleusine indica	99.5	[21]
Atrazine	≤ 1.8 kg/ha	Murdannia nudiflora	50% injury	[22]
Simazine	≥ 5.1 kg/ha	Murdannia nudiflora	50% injury	[22]

Experimental Protocol: Herbicidal Activity Bioassay

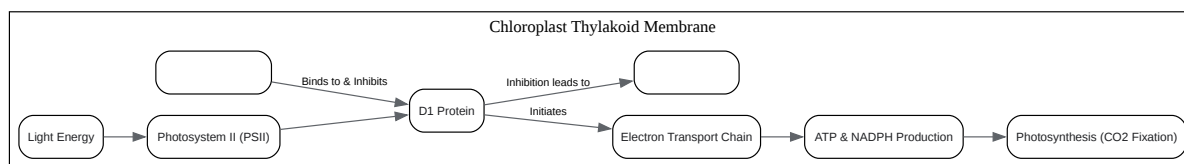
The herbicidal activity of triazine derivatives can be assessed through various bioassays, including whole-plant assays and in vitro methods.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

- Plant Cultivation: The target weed species are cultivated under controlled greenhouse or growth chamber conditions.
- Herbicide Application: The triazine herbicides are applied at different concentrations, either pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).[\[19\]](#)
- Evaluation: At specific time points after treatment, the herbicidal effect is evaluated by measuring parameters such as:
 - Visual injury ratings (e.g., chlorosis, necrosis)
 - Plant biomass (fresh or dry weight) reduction compared to untreated controls.[\[22\]](#)

- Inhibition of photosynthesis (e.g., by measuring chlorophyll fluorescence).[23]
- Data Analysis: The data is analyzed to determine the concentration of herbicide required to cause a certain level of effect, such as 50% growth reduction (GR₅₀) or 50% injury (I₅₀).[22]

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides act by inhibiting photosynthesis in susceptible plants.[27][28][29][30][31] They specifically target the D1 protein in the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to the D1 protein, triazines block the electron transport chain, preventing the flow of electrons from photosystem II.[27][28] This disruption halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[27]



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Mechanism of Triazine Herbicidal Action.

Conclusion

The 1,3,5-triazine scaffold is a cornerstone in the development of a diverse range of bioactive molecules. While specific comparative efficacy data for **1,3,5-Tripropyl-1,3,5-triazinane** remains elusive in the current scientific literature, the broader family of triazine derivatives has demonstrated significant potential and success in antimicrobial, antifungal, and herbicidal applications. The hybridization of the triazine core with established pharmacophores like quinolones and azoles has yielded compounds with potent biological activities. Similarly, well-known triazine herbicides like atrazine and simazine continue to be vital tools in agriculture.

The experimental protocols and mechanisms of action detailed in this guide provide a foundational understanding for researchers engaged in the design and evaluation of novel triazine-based compounds. Future research is warranted to explore the biological activities of less-studied derivatives such as **1,3,5-Tripropyl-1,3,5-triazinane** to fully elucidate the potential of this versatile chemical class.

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